molecular formula C12H12N2O3 B11807571 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid

3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11807571
M. Wt: 232.23 g/mol
InChI Key: ICAADGVHEIEFHW-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1239775-52-0) is a high-purity chemical building block designed for research and development applications . This compound, with a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol, is a versatile scaffold in medicinal chemistry and drug discovery . Its structure features a carboxylic acid functional group, making it a valuable precursor for the synthesis of more complex molecules, such as amides and esters . Researchers utilize this pyrazole derivative as a key intermediate in organic synthesis. Its structural motifs are relevant for developing pharmacologically active compounds. The related methyl ester derivative, Methyl 3-(Benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate (CAS 628329-62-4), is commercially available, highlighting the interest in this chemical family as synthetic intermediates . As a specialized building block, it is intended for use by qualified laboratory professionals. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-methyl-5-phenylmethoxypyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-14-10(12(15)16)7-11(13-14)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16)

InChI Key

ICAADGVHEIEFHW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the pyrazole ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving Grignard reagents or other carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often tailored to enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds containing the pyrazole scaffold, including 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of several cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

Inhibition of Protein Kinases
This compound has been studied for its potential as a selective inhibitor of protein kinases, which are crucial in regulating cellular functions. Specifically, it has shown activity against AXL and c-MET kinases, which are implicated in various cancers and other diseases. Inhibiting these kinases may provide therapeutic benefits by disrupting abnormal signaling pathways that lead to tumor growth and metastasis .

Pharmacological Applications

Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid. These compounds have demonstrated activity against various bacterial strains, suggesting their potential use in developing new antibiotics to combat resistant pathogens .

Cysteine Protease Inhibition
The compound has also been evaluated for its ability to inhibit cysteine proteases, which are important targets in treating diseases such as Chagas disease and leishmaniasis. The structure-activity relationship studies indicate that modifications to the pyrazole core can enhance inhibitory activity against these enzymes .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of pyrazole derivatives. Researchers have synthesized various analogs of 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid to explore how different substituents affect their biological properties. For instance, alterations in the benzyloxy group or modifications at the carboxylic acid position can lead to significant changes in potency and selectivity against specific targets .

Case Studies

Study Objective Findings
Study on Anticancer ActivityTo evaluate the anticancer properties of pyrazole derivativesCompounds showed significant inhibition of MDA-MB-231 and HepG2 cell lines
Cysteine Protease InhibitionTo assess the inhibitory effects on cruzipainIdentified several low-nanomolar inhibitors with potential therapeutic applications
Antimicrobial EvaluationTo investigate antimicrobial effects against resistant bacteriaDemonstrated effective bacteriostatic activity against Staphylococcus aureus

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxy group can enhance its binding affinity to certain molecular targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid with structurally related compounds, focusing on substituent effects, heterocyclic cores, and functional group positioning.

Substituent Variations on the Pyrazole Ring
Compound Name Substituents (Position) Key Features Reference
3-(Benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid Benzyloxy (3), methyl (1), carboxylic acid (5) Lipophilic benzyloxy group; potential for hydrogen bonding via carboxylic acid.
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid Benzoyl (4), phenyl (1,5), carboxylic acid (3) Electron-withdrawing benzoyl group at 4-position; steric hindrance from diphenyl groups.
1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid 2-Oxo-2-phenylethyl (1), diphenyl (3,4), carboxylic acid (5) Ketone group enhances polarity; bulky diphenyl substituents limit solubility.

Key Observations :

  • Electronic Effects : The benzyloxy group (electron-donating via oxygen) increases electron density on the pyrazole ring compared to electron-withdrawing groups like benzoyl . This may enhance nucleophilic reactivity at adjacent positions.
  • Steric Effects : Bulky substituents (e.g., diphenyl groups in ) reduce conformational flexibility, whereas the benzyloxy group balances moderate bulk with rotational freedom.
Heterocyclic Core Modifications
Compound Name Heterocycle Functional Groups Reference
3-(Benzyloxy)thiophene-2-carboxylic acid Thiophene Benzyloxy (3), carboxylic acid (2)
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid Pyrazole Furyl (5), methyl (1), carboxylic acid (3)

Key Observations :

  • Bioactivity : Furyl-substituted pyrazoles (e.g., ) may exhibit improved metabolic stability due to the heteroaromatic furan moiety, whereas benzyloxy groups could enhance membrane permeability.
Positional Isomerism and Functional Group Placement
Compound Name Carboxylic Acid Position Impact on Properties Reference
3-(Benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid 5 Acid group at 5-position facilitates hydrogen bonding in interactions.
3-[3-(Cis-4-Carboxycyclohexyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid 5 (on pyrazole) Cyclohexylcarboxylic acid introduces conformational rigidity.

Key Observations :

  • Hydrogen Bonding : Carboxylic acid placement at the 5-position (as in the target compound) allows for strategic hydrogen-bonding interactions in molecular recognition, similar to cyclohexylcarboxylic acid derivatives .
  • Stereochemistry : Cis/trans isomerism in cyclohexyl derivatives (e.g., ) complicates synthesis but offers opportunities for stereoselective interactions.

Implications for Research and Development

  • Drug Design : The benzyloxy group’s lipophilicity may improve blood-brain barrier penetration, while the carboxylic acid enables salt formation for enhanced solubility.
  • SAR Studies : Positional changes (e.g., moving the benzyloxy group to the 4-position) could alter bioactivity, as seen in DNA-binding studies of benzyloxy-substituted barbiturates .

Biological Activity

3-(Benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The pyrazole moiety is known for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid is C12_{12}H13_{13}N3_{3}O3_{3}, with a molecular weight of approximately 233.25 g/mol. The compound features a benzyloxy group that enhances its solubility and bioavailability, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In one study, pyrazole derivatives demonstrated apoptosis-inducing activities by enhancing caspase-3 activity, which is crucial for programmed cell death .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2311.0Apoptosis induction via caspase-3
10cHepG20.08Microtubule destabilization
34bERK5 inhibition0.01Kinase inhibition

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds with the pyrazole scaffold have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For instance, certain derivatives demonstrated comparable efficacy to established anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX Inhibition (%)IC50 (nM)
Compound A75%200
Compound B80%150

Antiviral Activity

Recent studies have explored the antiviral properties of pyrazole derivatives against HIV-1. Compounds containing a benzyloxy group were identified as promising candidates due to their ability to inhibit viral replication in a dose-dependent manner without significant cytotoxicity. The structure-activity relationship indicated that the benzyloxy moiety plays a crucial role in enhancing antiviral activity .

Table 3: Antiviral Activity Against HIV-1

CompoundEC50 (μM)Toxicity (%)
A.2010<15
A.218<10

Case Studies

Several case studies highlight the biological activities of pyrazole derivatives:

  • Anticancer Study : A series of pyrazole compounds were evaluated for their antiproliferative effects on MDA-MB-231 cells. The most potent compounds induced significant apoptosis and were further analyzed for their ability to disrupt microtubule assembly.
  • Anti-inflammatory Evaluation : A novel series of pyrazole derivatives were tested for their anti-inflammatory effects in vivo, showing promising results comparable to standard treatments.
  • Antiviral Screening : A focused library of pyrazole compounds was screened for HIV-1 inhibition, revealing several candidates with low toxicity and effective viral suppression.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acid catalysis or coupling reagents:

Reagents/ConditionsProductApplication
Methanol + H₂SO₄ (reflux)Methyl ester derivativeProdrug synthesis
Ethanol + DCC/DMAP (room temp)Ethyl ester derivativeLipophilicity modulation

This reaction is critical for modifying pharmacokinetic properties. The benzyloxy group remains stable under these conditions.

Amidation

The acid readily forms amides with primary or secondary amines:

Reagents/ConditionsProductNotes
Benzylamine + DCC/HOBtNN-Benzylamide derivativeEnhanced target binding
Morpholine + EDClMorpholine-substituted amideSolubility improvement

Amidation preserves the pyrazole ring’s integrity while introducing structural diversity for biological screening.

Coupling Reactions

The carboxylic acid participates in peptide coupling to create hybrid molecules:

Reagents/ConditionsProductUtility
DCC/HOBt + Glycine methyl esterPeptidomimetic conjugateEnzyme inhibitor design
EDC/NHS + 4-AminophenolPhenolic amide derivativeFluorescent probe synthesis

These reactions exploit the compound’s ability to link with bioactive fragments .

Oxidation and Reduction

Selective modifications of functional groups have been demonstrated:

Reaction TypeReagents/ConditionsProductOutcome
OxidationKMnO₄ (acidic, Δ)Pyrazole-5-carboxylic acid (decarboxylation observed)Structural simplification
ReductionLiAlH₄ (anhydrous ether)Alcohol derivative (via acid reduction)Hydroxyl group introduction

Controlled conditions are essential to avoid benzyl ether cleavage.

Benzyloxy Group Manipulation

The benzyl protecting group can be removed under hydrogenolysis:

Reagents/ConditionsProductApplication
H₂/Pd-C (EtOH, 25°C)1-Methyl-5-hydroxypyrazole-3-carboxylic acidDeprotection for further functionalization

This enables access to hydroxylated analogs for structure-activity relationship studies .

Comparative Reactivity Table

ReactionRate (Relative)Key ChallengesOptimal Conditions
EsterificationFastCompeting dimerizationAnhydrous, acid catalysis
AmidationModerateReagent sensitivityCoupling agents, 0–5°C
Benzyl deprotectionSlowOver-reduction risksH₂ atmosphere, RT

Mechanistic Insights

  • Esterification : Proceeds via nucleophilic acyl substitution, with protonation enhancing electrophilicity .

  • Amidation : Coupling reagents activate the carboxylic acid as an intermediate oxybenzotriazole ester, facilitating amine attack .

  • Benzyl Deprotection : Catalytic hydrogenation cleaves the C–O bond via adsorbed hydrogen on Pd surfaces .

This compound’s reactivity profile underscores its utility in generating derivatives for drug discovery and materials science. Experimental protocols emphasize reagent selection and condition optimization to maximize yields and purity .

Q & A

Q. What are the common synthetic routes for preparing 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclocondensation followed by functionalization. A general approach includes:

Cyclocondensation : React ethyl acetoacetate with phenylhydrazine derivatives in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the pyrazole core .

Benzyloxy Introduction : Introduce the benzyloxy group via nucleophilic substitution or Mitsunobu reaction. For example, reacting a hydroxylated pyrazole intermediate with benzyl bromide under basic conditions.

Hydrolysis : Convert the ester group (e.g., ethyl or methyl ester) to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization for final isolation.

Q. Key Considerations :

  • Regioselectivity in pyrazole formation is controlled by steric and electronic effects of substituents.
  • Protect acid-sensitive groups during benzyloxy installation.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Spectroscopic Analysis :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry. The benzyloxy protons appear as a singlet (~δ 5.0 ppm), while the pyrazole methyl group resonates at δ 3.8–4.0 ppm .
  • IR : The carboxylic acid O–H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 273.0874 for C12_{12}H12_{12}N2_2O3_3).

Q. Crystallographic Refinement :

  • Single-crystal X-ray diffraction (SCXRD) data are refined using SHELXL (part of the SHELX suite) for structure validation. SHELXTL (Bruker AXS) is used for data processing .
  • Hydrogen bonding between the carboxylic acid and pyrazole N atoms is critical for lattice stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to study aggregation behavior.
  • Tautomerism Analysis : Evaluate keto-enol tautomer stability using Gibbs free energy calculations. The 1-methyl group disfavors enol tautomers, stabilizing the carboxylic acid form .

Q. Applications :

  • Predict metabolic stability by simulating cytochrome P450 interactions.
  • Guide synthetic modifications to enhance thermal stability.

Q. What strategies optimize this compound’s selectivity in enzyme inhibition studies?

Methodological Answer:

  • Bioisosteric Replacement : Replace the benzyloxy group with halogenated or heterocyclic moieties (e.g., 7-chloroquinoline) to modulate binding affinity. For example, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid shows enhanced selectivity for cysteine proteases .
  • SAR Studies :
    • Substituent Scanning : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzyl ring) to map enzyme active sites.
    • Docking Simulations : Use AutoDock Vina to predict binding poses in Cathepsin L (CatL) or other targets. The carboxylic acid group often chelates catalytic Zn2+^{2+} ions .
  • Enzyme Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for CatL). Compare inhibition kinetics (competitive vs. non-competitive) .

Q. Key Finding :

  • Introducing a methoxy group at the pyrazole 4-position reduces off-target effects against related proteases .

Q. How does crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Twinned Data Refinement : For challenging crystals (e.g., high mosaicity), use SHELXD for dual-space structure solution and SHELXE for density modification .
  • Hydrogen Atom Positioning : Locate acidic protons (e.g., carboxylic acid H) using difference Fourier maps. SHELXL’s AFIX 147 directive fixes O–H bond lengths during refinement .
  • Validation Tools : Check for structural errors using PLATON’s ADDSYM and CCDC’s Mercury software.

Q. Case Study :

  • A derivative with a 3-(4-benzyloxyphenyl) group showed pseudo-merohedral twinning. SHELXTL’s TWINABS module corrected intensity statistics, enabling accurate bond-length determination .

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